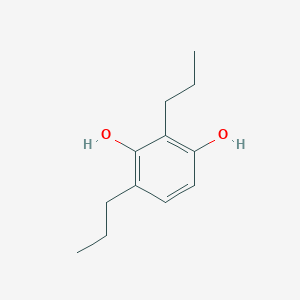![molecular formula C11H9NOS B8740801 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile
概要
説明
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is a heterocyclic compound that contains both a benzothiophene ring and a hydroxypropionitrile group. Benzothiophene derivatives are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile typically involves the regioselective coupling of benzothiophene derivatives with appropriate reagents. One common method involves electrophilic cyclization reactions . For instance, the reaction of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene with trimethylsilylethynyl under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
化学反応の分析
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anti-cancer agent . The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is unique due to its hydroxypropionitrile group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
特性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
3-(1-benzothiophen-3-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H9NOS/c12-6-5-10(13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5H2 |
InChIキー |
QQQXOEDMCXVURE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CC#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)



![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)

![3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole](/img/structure/B8740770.png)
![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)



